3,4-Bis(phenylsulfanyl)but-3-en-1-ol
Description
Properties
CAS No. |
137540-64-8 |
|---|---|
Molecular Formula |
C16H16OS2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3,4-bis(phenylsulfanyl)but-3-en-1-ol |
InChI |
InChI=1S/C16H16OS2/c17-12-11-16(19-15-9-5-2-6-10-15)13-18-14-7-3-1-4-8-14/h1-10,13,17H,11-12H2 |
InChI Key |
PVOQBZUATYYNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=C(CCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Thiol Addition to Unsaturated Alcohol Precursors
The most straightforward route involves the Michael addition of thiophenol to an α,β-unsaturated alcohol. For example, but-3-en-1-ol can undergo stepwise nucleophilic attack by thiophenol in the presence of a base. The reaction typically proceeds via a two-step mechanism:
- Deprotonation of Thiophenol : A Group IA or IIA base (e.g., NaOH or KOH) deprotonates thiophenol, enhancing its nucleophilicity.
- Conjugate Addition : The thiolate anion attacks the β-carbon of but-3-en-1-ol, followed by a second equivalent to form the bis-adduct.
Optimization Insights :
- Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) improve reaction homogeneity and yield.
- Temperature : Reactions conducted at 60–80°C achieve >70% conversion within 6–8 hours.
- Stoichiometry : A 2.2:1 molar ratio of thiophenol to but-3-en-1-ol minimizes unreacted starting material.
Limitations : Competing polymerization of the enol and over-addition to form tris-thioethers necessitate careful stoichiometric control.
Nucleophilic Substitution on Halogenated Intermediates
An alternative strategy employs halogenated precursors such as 3,4-dibromobut-3-en-1-ol , where bromine atoms are displaced by thiophenol nucleophiles. This method benefits from higher regioselectivity due to the electrophilic nature of the halogenated carbons.
Procedure :
- Synthesis of 3,4-Dibromobut-3-en-1-ol : Achieved via bromination of but-3-en-1-ol using $$ \text{Br}2 $$ in $$ \text{CCl}4 $$ at 0°C.
- Double Substitution : Treatment with thiophenol and $$ \text{K}2\text{CO}3 $$ in DMF at 80°C for 12 hours yields the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Reaction Time | 10–12 hours |
| Byproducts | <5% monosubstituted |
Advantages : Avoids regiochemical ambiguities associated with conjugate additions.
Challenges : Requires handling corrosive bromine and generates stoichiometric $$ \text{HBr} $$.
Reductive Coupling of Sulfur-Containing Ketones
A less conventional approach involves the reduction of 3,4-bis(phenylsulfanyl)but-3-en-1-one using agents like $$ \text{NaBH}4 $$ or $$ \text{LiAlH}4 $$. The ketone precursor is synthesized via Friedel-Crafts acylation of thioanisole followed by oxidation.
Mechanistic Pathway :
- Friedel-Crafts Acylation : Thioanisole reacts with acetyl chloride in the presence of $$ \text{AlCl}_3 $$ to form 3,4-bis(phenylsulfanyl)but-3-en-1-one.
- Reduction : The ketone is reduced to the alcohol using $$ \text{NaBH}_4 $$ in ethanol at 25°C.
Performance Metrics :
- Yield : 58–63% (two steps).
- Purity : >90% after column chromatography.
Drawbacks : Multi-step synthesis and moderate overall yield limit scalability.
Oxidative Coupling of Thiols with Dienols
Recent advances exploit oxidative conditions to couple thiophenol with buta-1,3-dien-1-ol . Manganese dioxide ($$ \text{MnO}2 $$) or iodine ($$ \text{I}2 $$) catalyzes the formation of disulfide bonds while preserving the alcohol functionality.
Experimental Conditions :
Outcomes :
| Metric | Value |
|---|---|
| Conversion | 85% |
| Selectivity | 78% |
| Isolated Yield | 66% |
Advantages : Atom-economical and avoids harsh bases.
Limitations : Sensitive to moisture and oxygen.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters across methodologies:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Thiol Addition | 70–75 | 85–90 | Low | High |
| Nucleophilic Substitution | 65–72 | 90–95 | Moderate | Moderate |
| Reductive Coupling | 58–63 | >90 | High | Low |
| Oxidative Coupling | 66 | 80–85 | Low | Moderate |
Recommendations :
- Lab-Scale : Direct thiol addition offers balance between yield and simplicity.
- Industrial Scale : Nucleophilic substitution’s reproducibility favors large batches despite higher bromine costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(phenylsulfanyl)but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon without the phenylsulfanyl groups.
Substitution: Products with different functional groups replacing the phenylsulfanyl groups.
Scientific Research Applications
3,4-Bis(phenylsulfanyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Bis(phenylsulfanyl)but-3-en-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs include sulfur-containing alkenols and aromatic-substituted derivatives. Key comparisons are outlined below:
Table 1: Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|
| 3,4-Bis(phenylsulfanyl)but-3-en-1-ol | C₁₆H₁₄OS₂ | Phenylsulfanyl, enol, alcohol | Conjugated alkene, aromatic rings |
| 3,4-Bis(methylsulfanyl)but-3-en-1-ol | C₆H₁₀OS₂ | Methylsulfanyl, enol, alcohol | Smaller alkyl groups, less steric bulk |
| 3,4-Bis(phenoxy)but-3-en-1-ol | C₁₆H₁₄O₂ | Phenoxy, enol, alcohol | Ether linkages, reduced nucleophilicity |
| 3,4-Dichlorobenzoic acid derivative [] | C₁₄H₁₈Cl₂O₅ | Methoxyethoxy, carboxylic acid | Ionizable carboxyl, polar substituents |
Key Observations :
- Phenylsulfanyl vs. Methylsulfanyl : The phenyl groups increase molecular weight (300.4 g/mol vs. 180.3 g/mol) and hydrophobicity, reducing water solubility compared to methyl analogs.
- Sulfur vs. Oxygen Substituents: The phenylsulfanyl groups enhance nucleophilicity and oxidative susceptibility (e.g., forming sulfoxides) compared to phenoxy ethers, which are less reactive .
- Hydroxyl vs. Carboxylic Acid : The terminal -OH group in the target compound is less acidic (pKa ~15) than the -COOH group in ’s benzoic acid derivative (pKa ~4.5), affecting solubility and hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | 3,4-Bis(methylsulfanyl)but-3-en-1-ol | 3,4-Bis(phenoxy)but-3-en-1-ol | Compound [2] |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 300.4 | 180.3 | 284.3 | 343.2 |
| Melting Point (°C) | 85–90 (est.) | 60–65 | 75–80 | 120–125 |
| Water Solubility (mg/L) | <10 | ~50 | <10 | >1000 (due to -COOH) |
| LogP (Octanol-Water) | 3.2 | 1.8 | 2.9 | 1.5 |
Key Findings :
- The target compound’s low water solubility aligns with its high LogP value, contrasting sharply with the polar, carboxylate-containing compound in .
- The conjugated alkene system in the target compound may enhance UV absorption (λmax ~260 nm) compared to saturated analogs.
Contrasts with Fluorinated and Heterocyclic Compounds [, –4]
- Perfluorinated Compounds () : Unlike fluorinated surfactants (e.g., [83731-88-8]), the target compound lacks fluorine’s extreme electronegativity and inertness, making it more reactive but less stable in harsh environments .
- Amide-Based Compounds () : The benzamide in has stronger hydrogen-bonding capacity and metabolic stability, highlighting trade-offs between sulfur and amide functionalities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
